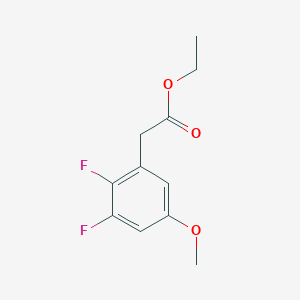

Ethyl 2,3-difluoro-5-methoxyphenylacetate

CAS No.: 1807191-26-9

Cat. No.: VC2771666

Molecular Formula: C11H12F2O3

Molecular Weight: 230.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1807191-26-9 |

|---|---|

| Molecular Formula | C11H12F2O3 |

| Molecular Weight | 230.21 g/mol |

| IUPAC Name | ethyl 2-(2,3-difluoro-5-methoxyphenyl)acetate |

| Standard InChI | InChI=1S/C11H12F2O3/c1-3-16-10(14)5-7-4-8(15-2)6-9(12)11(7)13/h4,6H,3,5H2,1-2H3 |

| Standard InChI Key | HFOUGBQRCWTJPP-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1=C(C(=CC(=C1)OC)F)F |

| Canonical SMILES | CCOC(=O)CC1=C(C(=CC(=C1)OC)F)F |

Introduction

Key Features:

-

The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it potentially useful in pharmaceutical applications.

-

The methoxy group contributes to electron-donating effects, which may influence reactivity in organic synthesis.

Synthesis

Ethyl 2,3-difluoro-5-methoxyphenylacetate can be synthesized through esterification or alkylation reactions involving fluorinated phenols and ethyl acetate derivatives. Common synthetic routes include:

-

Fluorination of Phenolic Precursors:

-

Starting with methoxy-substituted phenols, selective fluorination at the 2nd and 3rd positions is achieved using electrophilic fluorinating agents.

-

-

Esterification:

-

The fluorinated phenol undergoes esterification with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) to yield the target compound.

-

Medicinal Chemistry

-

Fluorinated aromatic esters like Ethyl 2,3-difluoro-5-methoxyphenylacetate are often intermediates in the synthesis of bioactive compounds.

-

Fluorine substitution can improve drug-like properties such as binding affinity to biological targets, metabolic stability, and membrane permeability.

Organic Synthesis

-

The compound serves as a building block for more complex molecules, particularly in the design of agrochemicals or pharmaceuticals.

-

It may be utilized in cross-coupling reactions (e.g., Suzuki or Heck reactions) to introduce additional functional groups.

Structural Analysis

The compound's structure has been analyzed using techniques such as:

-

NMR Spectroscopy: Provides detailed information on the electronic environment around hydrogen and carbon atoms.

-

Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

-

X-ray Crystallography: Determines precise molecular geometry when crystallized.

Comparison with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume